Product packaging for 2'-beta-Dihydroxychalcone(Cat. No.:)

2'-beta-Dihydroxychalcone

Cat. No.: B12187629
M. Wt: 240.25 g/mol
InChI Key: AOJIJXJCNKMEET-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2'-beta-Dihydroxychalcone (CAS 39103-33-8) is a high-purity chemical reference standard belonging to the chalcone class of flavonoids, characterized by its distinct 1,3-diaryl-2-propen-1-one structure. This compound features two hydroxyl groups, a structural motif known to be critical for a wide range of bioactivities investigated in preclinical research . The reactive α,β-unsaturated ketone system in its core makes it a versatile scaffold for studying interaction with biological targets . In research settings, hydroxy-substituted chalcones like this compound are extensively profiled for their potential pharmacological properties. Studies on analogous compounds indicate significant research interest in their antioxidant and anti-inflammatory mechanisms, which are often linked to the ability of the hydroxyl groups to scavenge free radicals and inhibit enzymes like lipoxygenase (LOX) and cyclooxygenase (COX) . Furthermore, chalcone frameworks are explored for their antimicrobial potential, with some derivatives demonstrating inhibitory effects against bacteria and fungi, potentially through mechanisms such as heat shock protein 90 (Hsp90) inhibition . The compound also serves as a key intermediate in organic and heterocyclic synthesis, particularly in the development of novel fluorophores and more complex flavonoid derivatives . This product is provided for research use only. It is strictly intended for laboratory analysis and experimental applications in a controlled setting. It is not for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O3 B12187629 2'-beta-Dihydroxychalcone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

(Z)-3-hydroxy-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C15H12O3/c16-13-9-5-4-8-12(13)15(18)10-14(17)11-6-2-1-3-7-11/h1-10,16-17H/b14-10-

InChI Key

AOJIJXJCNKMEET-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2O)/O

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 Beta Dihydroxychalcone

Established Synthetic Pathways for Chalcones

The Claisen-Schmidt condensation stands as the most classical and widely employed method for the synthesis of chalcones, including 2'-beta-dihydroxychalcone. This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative.

Claisen-Schmidt Condensation Protocols for 2,2'-Dihydroxychalcone

The synthesis of 2,2'-dihydroxychalcone, a closely related analogue and often a synthetic target itself, typically involves the reaction of 2-hydroxyacetophenone (B1195853) with 2-hydroxybenzaldehyde (salicylaldehyde). The reaction is generally carried out in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol (B145695) or methanol.

The general procedure involves dissolving the 2-hydroxyacetophenone and the substituted benzaldehyde in an alcoholic solvent, followed by the addition of an aqueous solution of the base. The reaction mixture is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified, leading to the precipitation of the crude chalcone (B49325), which can then be purified by recrystallization.

Several studies have optimized the conditions for the Claisen-Schmidt condensation to improve yields and purity. For instance, variations in the base concentration and the solvent have been explored. Isopropyl alcohol has been reported as a good solvent, and optimization of the quantity of NaOH and reaction temperature (with 0°C being favorable) can significantly impact the yield. researchgate.net

Table 1: Conventional Claisen-Schmidt Synthesis of Hydroxychalcones

Reactants Catalyst/Solvent Reaction Time Yield (%) Reference
2'-hydroxyacetophenone (B8834) and benzaldehyde derivatives NaOH / Isopropyl alcohol ~4 hours Not specified researchgate.net
Substituted 2'-hydroxyacetophenone and substituted benzaldehyde KOH / Ethanol 24 hours (room temp) or 4 hours (reflux) 50-72% mdpi.com
2-hydroxyacetophenone and o-vanillin/salicylaldehyde/p-anisaldehyde/benzaldehyde Base / Ionic Liquid Not specified Not specified researchgate.net

Mechanistic Considerations of Chalcone Condensation Reactions

The Claisen-Schmidt condensation proceeds through a base-catalyzed aldol (B89426) condensation mechanism. The reaction is initiated by the deprotonation of the α-carbon of the acetophenone by the base (e.g., hydroxide ion), forming a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde.

This nucleophilic addition results in the formation of a β-hydroxy ketone intermediate (an aldol). Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to yield the more stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. The driving force for this dehydration is the formation of an extended conjugated system involving the two aromatic rings and the enone functionality.

Advanced and Green Synthesis Techniques

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce reaction times, minimize the use of hazardous solvents, and improve energy efficiency.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of chalcone synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. globalresearchonline.net

The synthesis of dihydroxychalcones under microwave irradiation typically involves the reaction of the corresponding hydroxyacetophenone and substituted benzaldehyde in the presence of a base, sometimes with a solid support or in a solvent-free system. For example, the synthesis of various dihydroxychalcones has been successfully carried out using microwave irradiation, resulting in good to excellent yields (65-95%) in a much shorter time frame than conventional methods. ijsr.net This rapid and efficient heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture. globalresearchonline.net

Table 2: Microwave-Assisted Synthesis of Hydroxychalcones

Reactants Catalyst/Conditions Reaction Time Yield (%) Reference
2,4-dihydroxy/2,5-dihydroxy acetophenone and substituted benzaldehydes Base-catalyzed, Microwave irradiation Not specified 65-95% ijsr.net
5′-fluoro-2′-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde aq. KOH / Methanol, Microwave irradiation 2 minutes 86% mdpi.com
2'-hydroxyacetophenones and benzaldehydes K2CO3, Microwave irradiation, solvent-free 2-10 minutes 70-93% researchgate.net

Solvent-Free Grinding Methodologies in Chalcone Preparation

Solvent-free synthesis, particularly using grinding or mechanochemical methods, represents a significant advancement in green chemistry. This technique involves the grinding together of solid reactants, often with a solid catalyst, in a mortar and pestle or a ball mill. The absence of a solvent reduces waste and simplifies the work-up procedure.

The synthesis of 2'-hydroxychalcones has been successfully achieved using this methodology. For instance, a one-step mechanochemical synthesis via Claisen-Schmidt condensation under ball mill conditions has been reported, yielding excellent results. mdpi.com The reaction between a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde in the presence of solid KOH under grinding conditions can produce the desired chalcone in high yields. mdpi.com This method is not only environmentally benign but also can be more efficient than traditional solution-phase synthesis. gkyj-aes-20963246.com

Table 3: Solvent-Free Grinding Synthesis of 2'-Hydroxychalcones

Reactants Catalyst/Conditions Reaction Time Yield (%) Reference
5′-fluoro-2′-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde KOH, Ball mill 2 x 30 minutes 96% mdpi.com
2-hydroxypropiophenone and aromatic aldehydes NaOH pellets, Mortar and pestle 10 minutes grinding, 30 minutes standing Good yields chemsociety.org.ng
Piperanal and various acetophenones Solid NaOH, Mortar and pestle Not specified High yields researchgate.net

Catalytic Approaches in this compound Synthesis

While strong bases like NaOH and KOH are the conventional catalysts for the Claisen-Schmidt condensation, research has explored the use of other catalytic systems to improve reaction efficiency, selectivity, and environmental friendliness.

The use of solid-supported catalysts, such as bases impregnated on solid supports, can simplify catalyst removal and product purification. Additionally, the use of ionic liquids as reaction media has been investigated for the synthesis of 2'-hydroxychalcones, offering potential advantages in terms of recyclability. researchgate.net

Furthermore, acid-catalyzed pathways for chalcone synthesis exist, although they are less common for hydroxylated chalcones due to potential side reactions. However, specific solid acid catalysts could potentially be employed under optimized conditions. The exploration of novel and reusable catalysts remains an active area of research in the synthesis of this compound and its derivatives.

Chemical Modification and Derivatization Strategies

The chemical architecture of this compound offers multiple sites for modification, including the aromatic A- and B-rings and the α,β-unsaturated carbonyl system. These modifications are instrumental in fine-tuning the molecule's electronic and steric properties.

Strategies for Functional Group Introduction on the Chalcone Scaffold

The introduction of various functional groups onto the chalcone framework is a primary strategy to diversify the chemical properties of the parent compound. These modifications can be directed at either the aromatic rings or the enone bridge.

Common synthetic strategies for functionalizing the chalcone scaffold include:

Electrophilic Aromatic Substitution: The phenyl rings of the chalcone can undergo reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation to introduce a variety of substituents.

Modification of Existing Substituents: Hydroxyl groups, such as the one at the 2'-position, can be converted to ethers or esters. For instance, Fischer esterification can be employed to convert a carboxylic acid-substituted chalcone into its corresponding ester. nih.gov

Coupling Reactions: Modern cross-coupling reactions, including Suzuki–Miyaura and Heck couplings, provide powerful methods for creating carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of diverse aryl, alkyl, or other functional groups. mdpi.com

Cyclization Reactions: The α,β-unsaturated ketone system is a precursor for synthesizing various heterocyclic derivatives. For example, oxidative cyclization of 2'-hydroxychalcones can yield aurones. nih.gov

Deprotection/Protection Strategies: In syntheses involving multi-substituted chalcones, protecting groups like methoxymethyl (MOM) are often used to temporarily block reactive hydroxyl groups. These groups can be selectively removed later in the synthetic sequence using reagents like aqueous HCl in methanol. nih.gov

These synthetic manipulations allow for the creation of a library of chalcone derivatives with varied substitution patterns, which is crucial for developing compounds with tailored characteristics.

Synthesis of Dihydrochalcone (B1670589) Analogues of this compound

Dihydrochalcones are saturated analogues of chalcones where the α,β-double bond of the enone system is reduced to a single bond. This structural modification significantly alters the planarity and electronic properties of the molecule.

The conversion of a 2'-hydroxychalcone (B22705) to its corresponding 2'-hydroxydihydrochalcone can be achieved through several methods:

Catalytic Hydrogenation: A common and efficient method involves the selective reduction of the carbon-carbon double bond using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Biocatalytic Reduction: Enzymatic methods offer a green and highly selective alternative to chemical catalysis. Microbial transformations using organisms such as Yarrowia lipolytica and Saccharomyces cerevisiae have been shown to effectively reduce the double bond of 2'-hydroxychalcone to yield the corresponding dihydrochalcone. researchgate.net Cyanobacteria also possess enzymes capable of this bioreduction. researchgate.net

The resulting dihydrochalcone analogues provide a valuable comparison to their unsaturated counterparts in structure-activity relationship studies.

Preparation of Oxyalkylated Derivatives of Dihydroxychalcones

Oxyalkylation, particularly at the hydroxyl groups of dihydroxychalcones, is a key derivatization strategy. This modification increases the lipophilicity of the molecule, which can influence its interaction with biological membranes.

A general and effective method for the synthesis of O-alkylated chalcones is the Williamson ether synthesis. nih.gov This reaction involves the nucleophilic substitution of an alkyl halide by the phenoxide ion generated from a hydroxyl group on the chalcone scaffold.

The typical procedure for the oxyalkylation of a dihydroxychalcone, such as 2',4'-dihydroxychalcone (B613834), involves the following steps:

The dihydroxychalcone is dissolved in a suitable polar aprotic solvent, such as acetone.

Anhydrous potassium carbonate (K₂CO₃) is added as a base to deprotonate the more acidic hydroxyl group (typically the 4'-OH, as the 2'-OH is involved in intramolecular hydrogen bonding with the carbonyl oxygen).

The appropriate alkyl bromide is added to the reaction mixture.

The mixture is heated under reflux for several hours to drive the reaction to completion. nih.gov

This methodology has been used to synthesize a variety of oxyalkylated derivatives with different alkyl chains. nih.govnih.gov Ultrasound irradiation can be employed to facilitate the reaction, particularly for less reactive substrates. nih.gov

Below is a table of representative oxyalkylated chalcone derivatives synthesized from a dihydroxychalcone precursor.

Compound NameAlkyl GroupReagents and Conditions
(2E)-1-(2-Hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-oneMethylIodomethane, K₂CO₃, Acetone
(2E)-1-[4-(Allyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-oneAllylAllyl bromide, K₂CO₃, Acetone
(2E)-1-(2-Hydroxy-4-isobutoxyphenyl)-3-phenylprop-2-en-1-oneIsobutylIsobutyl bromide, K₂CO₃, Acetone
2-Hydroxy,4-farnesyloxychalconeFarnesylFarnesyl bromide, K₂CO₃, Acetone

This table is generated based on methodologies described for 2',4'-dihydroxychalcone, which are applicable to other dihydroxychalcones. nih.gov

Biosynthetic Pathways and Natural Distribution of 2 Beta Dihydroxychalcone

Role of Chalcones in Flavonoid and Isoflavonoid Biosynthesis

Chalcones are a class of plant secondary metabolites that serve as central precursors in the biosynthesis of flavonoids and isoflavonoids, a large and diverse group of polyphenolic compounds. nih.govresearchgate.net These molecules, characterized by a C6-C3-C6 carbon framework, are synthesized as the initial intermediates in the flavonoid pathway. nih.gov The formation of the chalcone (B49325) structure is a critical commitment step, leading to the production of a wide array of downstream compounds, including flavanones, flavones, flavonols, anthocyanidins, and isoflavones. nih.govnih.gov

The biosynthesis begins with precursors from the general phenylpropanoid pathway. nih.gov Phenylalanine is converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. This acid is subsequently activated to its coenzyme A (CoA) ester, p-coumaroyl-CoA. nih.gov This activated molecule serves as the starter unit for the synthesis of the chalcone backbone. nih.govnih.gov The chalcone molecule itself then undergoes a series of enzymatic modifications, including isomerization, oxidation, and glycosylation, to generate the vast structural diversity observed in the flavonoid family. nih.gov

Key Enzymatic Activities in Dihydroxychalcone Biosynthesis

The formation and subsequent transformation of dihydroxychalcones are governed by the coordinated action of specific enzymes. The two primary enzymes responsible for the core reactions are Chalcone Synthase (CHS) and Chalcone Isomerase (CHI).

Chalcone synthase (CHS) is the pivotal enzyme that catalyzes the first committed step in flavonoid biosynthesis. mdpi.com It is a type III polyketide synthase responsible for the sequential condensation of precursor molecules to form the characteristic 15-carbon chalcone skeleton. researchgate.net

The catalytic process begins with the loading of a starter molecule, typically p-coumaroyl-CoA, onto a highly conserved cysteine residue in the enzyme's active site. nih.gov This is followed by a series of three successive decarboxylative condensation reactions with malonyl-CoA molecules. nih.gov Each condensation step extends the polyketide chain. After the formation of a linear tetraketide intermediate, CHS facilitates an intramolecular Claisen-type condensation. This final step results in the cyclization of the A-ring and the release of the product, naringenin (B18129) chalcone (4,2',4',6'-tetrahydroxychalcone), which serves as a primary precursor for most flavonoids. researchgate.netnih.gov The specific hydroxylation pattern of the resulting chalcone, including dihydroxy variants, depends on the specific starter molecule utilized by the CHS enzyme.

Table 1: Key Enzymatic Reaction in Chalcone Biosynthesis

EnzymeSubstratesProductFunction
Chalcone Synthase (CHS) p-Coumaroyl-CoA + 3x Malonyl-CoANaringenin ChalconeCatalyzes the formation of the C15 chalcone backbone. nih.gov
Chalcone Isomerase (CHI) Naringenin Chalcone(2S)-Naringenin (a flavanone)Catalyzes the stereospecific cyclization of the chalcone B-ring to form a flavanone (B1672756). mdpi.com

Following the synthesis of the chalcone, Chalcone Isomerase (CHI) catalyzes the next crucial step in the pathway for many flavonoids: the stereospecific intramolecular cyclization of the chalcone to form a flavanone. mdpi.com While this cyclization can occur spontaneously, the enzymatic reaction is significantly more efficient. mdpi.com

The reaction involves the closure of the C-ring, converting the open-chain chalcone into the tricyclic flavanone structure. This isomerization is essential for the biosynthesis of a vast array of downstream flavonoids. mdpi.com The activity of CHI is dependent on the 2'-hydroxyl group of the chalcone substrate. The enzyme binds the chalcone in a specific conformation that facilitates a nucleophilic attack by the 2'-phenoxide ion on the α,β-unsaturated double bond, leading to the formation of the heterocyclic C-ring characteristic of flavanones. mdpi.com

Occurrence in Biological Systems and Plant Metabolomics Research

Chalcones and their derivatives are widespread throughout the plant kingdom, acting as pigments, defense compounds, and signaling molecules. nih.govnih.gov They are abundantly found in a variety of edible and medicinal plants, including fruits, vegetables, grains, legumes, and beverages like tea. nih.gov The largest number of naturally occurring chalcones have been isolated from plants in the Leguminosae, Asteraceae, and Moraceae families. researcher.life

While many dihydroxychalcones have been identified from natural sources, the specific compound 2'-beta-dihydroxychalcone is less commonly reported. However, related structures are well-documented. For instance, butein (B1668091) (2′,4′,3,4-tetrahydroxychalcone) is found in plants of the genera Butea, Dahlia, and Coreopsis. nih.gov Other examples include 2',4'-dihydroxychalcone (B613834) isolated from Zuccagnia punctata and 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone from Syzygium balsameum. nih.gov A related compound, beta,2-dihydroxy-4,6-dimethoxy-3-methylchalcone, has been detected in various types of tea (Camellia sinensis). foodb.ca

In the field of plant metabolomics, which involves the comprehensive analysis of small molecules in biological systems, chalcones are important targets of study. nih.govnih.gov Analytical techniques such as mass spectrometry and NMR are used to identify and quantify these compounds in plant extracts, helping to understand metabolic pathways, responses to environmental stress, and the chemical basis for the medicinal properties of plants. nih.gov The study of chalcone profiles can reveal biomarkers for specific plant traits or developmental stages. foodb.ca

Table 2: Examples of Naturally Occurring Dihydroxychalcones and Their Sources

Compound NamePlant Source(s)
Butein Butea, Dahlia, Coreopsis species nih.gov
2',4'-Dihydroxychalcone Zuccagnia punctata nih.gov
2',4'-Dihydroxy-3',5'-dimethyl-6'-methoxychalcone Syzygium balsameum
beta,2-Dihydroxy-4,6-dimethoxy-3-methylchalcone Camellia sinensis (Tea) foodb.ca
Licochalcone G Glycyrrhiza inflata (Licorice) nih.gov

Structure Activity Relationship Sar Studies of 2 Beta Dihydroxychalcone and Its Analogues

Influence of Hydroxylation Patterns on Biological Activities

The presence and position of hydroxyl (-OH) groups on the chalcone (B49325) framework are paramount in dictating the biological efficacy of 2'-hydroxychalcone (B22705) analogues. Free hydroxyl groups are often essential for enhancing activities such as antioxidant and antimicrobial effects. nih.gov

For instance, in a series of 2'-hydroxychalcones, a derivative bearing two hydroxyl groups on the B ring demonstrated a potent combination of antioxidant and lipoxygenase (LOX) inhibitory activities. nih.gov Specifically, this compound showed an 82.4% DPPH radical scavenging ability and an 82.3% inhibition of lipid peroxidation. nih.gov The number of free hydroxyl groups generally correlates with increased antioxidant activity. mdpi.com

The position of the hydroxyl group also plays a critical role. Studies on antioxidant properties have revealed a potency order of 2-OH < 3-OH << 4-OH << 3,4-di-OH for hydroxyl substitutions on the B ring. researchgate.net In terms of antitumor activity, the 2'-hydroxy group on the A ring is considered a favorable feature. mdpi.com The substitution of this 2'-hydroxyl group with a prenyloxy group has been shown to reduce antiproliferative activity. nih.gov

Conversely, the conversion of hydroxyl groups to methoxy (B1213986) (-OCH3) groups tends to decrease antioxidant and antimicrobial activities, although it may positively affect antitumor properties. nih.gov

Here is an interactive data table summarizing the influence of hydroxylation patterns on the antioxidant activity of select chalcone derivatives:

CompoundA-Ring SubstitutionB-Ring SubstitutionAntioxidant Activity (DPPH Scavenging %)
Chalcone 4b2'-OH3,4-di-OH82.4
Analogue 12'-OH4-OHHigh
Analogue 22'-OH3-OHModerate
Analogue 32'-OH2-OHLow

This table is based on compiled data from multiple studies and illustrates general trends.

Impact of Substituent Modifications on Pharmacological Profiles

Modifications of substituents on both the A and B rings of the 2'-hydroxychalcone scaffold have a profound impact on their pharmacological profiles, influencing everything from enzyme inhibition to anticancer activity.

The introduction of methoxy groups, for example, can enhance certain biological activities. A 2'-hydroxychalcone with three methoxy groups on the B ring exhibited promising LOX inhibitory activity with an IC50 value of 45 μM. nih.gov Similarly, the presence of methoxy substituents on the A ring, combined with a piperidinyl ethyl ether substituent on the B ring, was found to be potent for acetylcholinesterase (AChE) inhibition. tandfonline.com For PGE2 inhibition, the presence of more than two alkoxy groups on the B-ring, particularly at the 3- and 4-positions, may enhance inhibitory activity. researchgate.net

However, the absence of methoxy substituents on the B ring of synthetic 2'-hydroxychalcones has been identified as a major structure-activity pattern for inducing apoptosis in HepG2 cells. mdpi.com The introduction of electron-withdrawing groups like chloro, bromo, or trifluoromethyl, or weak electron-donating groups such as methylthio, methyl, or methoxy at the 4-position of the B-ring did not significantly affect PGE2 inhibition. researchgate.net

The addition of bulky groups can also influence activity. For instance, a methoxymethylene substituent on the A-ring, in combination with three methoxy groups on the B-ring, resulted in the most promising LOX inhibitory activity in one study. nih.gov In the context of AChE inhibition, C4-substituted tertiary nitrogen-bearing 2'-hydroxychalcones have shown significant potential, with one compound identified as a potent inhibitor with an IC50 of 3.3 µM. nih.gov

The following interactive data table provides examples of how different substituents affect the biological activity of 2'-hydroxychalcone analogues:

CompoundA-Ring Substituent(s)B-Ring Substituent(s)Primary Biological ActivityPotency (IC50/Inhibition %)
Chalcone 3c2'-OH, methoxymethylene3,4,5-tri-OCH3LOX Inhibition45 µM
Compound 4c2'-OH4-(piperidinyl ethyl ether)AChE Inhibition3.3 µM
CH.112'-OH3,4,5-tri-OCH3PGE2 Inhibition102.3%
Analogue2'-OH4-ClPGE2 InhibitionNo significant effect
Analogue2'-OH4-CH3PGE2 InhibitionNo significant effect

This table collates data from various research findings to highlight key SAR trends.

Conformational Analysis and Molecular Features Governing Biological Activity

The three-dimensional conformation of 2'-hydroxychalcone derivatives is a critical determinant of their biological activity. The characteristic α,β-unsaturated carbonyl system allows for a range of conformations, with the trans isomer being the more thermodynamically stable and common form. researchgate.net

Computational and spectral analyses have shown that (E)-s-cis-conformers are often the most stable. nih.gov The planarity of the molecule, particularly the s-cis conformers, facilitates electron delocalization involving the p orbitals, which contributes to their stability. ufms.br For example, the crystal structure of 2′,4′-dihydroxy-3,4-dimethoxychalcone reveals a mostly planar molecule. mdpi.com

A key molecular feature of 2'-hydroxychalcones is the potential for intramolecular hydrogen bonding between the 2'-hydroxyl group and the carbonyl oxygen. This interaction can influence the molecule's conformation and its binding characteristics with biological targets. Molecular docking studies have revealed common hydrogen bond interaction patterns, such as the orientation of the hydroxyl and carbonyl groups of the A ring towards specific amino acid residues in enzyme active sites, like Asp768 and Asn128 in LOX. nih.gov

In some cases, specific torsion angles are important. For instance, the torsion angle C7-C8-C9-O5 in 2′,4′-dihydroxy-3,4-dimethoxychalcone is 16.3(2)°. mdpi.com For Butein (B1668091), another dihydroxychalcone, the torsion angle C7-C8-C9-O3 is -5.61°. mdpi.com These conformational subtleties can significantly impact how the molecule fits into a binding pocket.

Molecular docking of AChE inhibitors has suggested that these compounds can interact with both the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of the enzyme. tandfonline.com A π–cation interaction between the positively-charged nitrogen atom of a piperidine (B6355638) ring on a chalcone analogue and the CAS residue Trp86 is considered particularly important for biological recognition by human AChE. tandfonline.com

Comparative Structure-Activity Analysis with Related Chalcone Derivatives

Comparing the SAR of 2'-hydroxychalcones with their structural isomers and other related derivatives provides valuable insights into the features that govern their biological activities.

Chalcones vs. Flavanones: Chalcones and flavanones are isomeric, with flavanones being the cyclized form of chalcones. mdpi.comresearchgate.net SAR studies comparing these two classes have shown that the open-chain structure of chalcones is often more favorable for certain activities. For example, 2'-hydroxychalcones were found to be better inhibitors of cathepsin B and H compared to their cyclized flavanone (B1672756) and flavone (B191248) analogues. nih.gov However, in some instances, cyclization can increase activity. For butyrylcholinesterase inhibition, flavanones with free hydroxyl groups on both A and B rings showed greater activity than the corresponding chalcone. mdpi.com

2'-Hydroxychalcones vs. Other Chalcones: The 2'-hydroxyl group is a key feature that distinguishes this subclass of chalcones. Its presence is often associated with enhanced biological activities. For instance, in a study of cholinesterase inhibitors, the presence of a hydroxyl group on ring A, ortho to the carbonyl group, was found to have a promising role in AChE inhibition. mdpi.com

Comparison with Aurones: Aurones, another class of flavonoids, are isomers of chalcones. nih.gov While both classes exhibit a wide range of biological activities, their SAR can differ. For example, in a study evaluating antioxidant and LOX inhibitory activity, both 2'-hydroxychalcones and aurones were investigated, with specific derivatives from each class showing potent activity. nih.gov The choice between a chalcone or aurone (B1235358) scaffold for drug design would depend on the specific biological target and desired pharmacological profile.

The following table provides a comparative overview of the inhibitory activity of 2'-hydroxychalcones and their cyclized analogues against cathepsins:

Compound ClassRepresentative CompoundCathepsin B Inhibition (Ki)Cathepsin H Inhibition (Ki)
2'-HydroxychalconesNitro-substituted analogue~6.18 x 10⁻⁸ M~2.8 x 10⁻⁷ M
FlavanonesNitro-substituted analogue~4.8 x 10⁻⁷ M~31.8 x 10⁻⁶ M
FlavonesNitro-substituted analogue~7.85 x 10⁻⁷ M~33.7 x 10⁻⁶ M

Data from a comparative study on cathepsin inhibitors, highlighting the superior potency of the open-chain chalcone structure. nih.gov

Mechanisms of Action and Preclinical Biological Research of 2 Beta Dihydroxychalcone

Modulation of Cellular Signaling Pathways

Chalcones are recognized for their ability to interact with and modulate a variety of intracellular signaling cascades that are crucial for cellular processes like inflammation, proliferation, and metabolic regulation.

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses, cell survival, and immunity. Its inhibition is a key therapeutic strategy for many inflammatory diseases. Preclinical studies have shown that certain hydroxychalcones can effectively suppress this pathway.

For instance, 2'-hydroxychalcone (B22705) has been demonstrated to inhibit the activation of NF-κB. nih.gov This inhibition prevents the expression of various inflammatory mediators and cell adhesion molecules (CAMs) such as ICAM-1, VCAM-1, and E-selectin. nih.gov Mechanistic studies in breast cancer cells revealed that 2'-hydroxychalcone significantly inhibits the NF-κB pathway, which contributes to its anti-proliferative and pro-apoptotic effects. mdpi.comnih.gov The compound 4'-hydroxychalcone (B163465) also inhibits the NF-κB pathway in a dose-dependent manner by preventing the degradation of its inhibitor, IκBα, through proteasome inhibition. researchgate.net This action blocks the translocation of NF-κB subunits into the nucleus, thereby downregulating the expression of target genes. researchgate.net Other derivatives, including certain 2'-hydroxychalcone analogues, have been shown to suppress lipopolysaccharide (LPS)-induced NF-κB activation in macrophage cell lines, further highlighting the role of this chalcone (B49325) scaffold in modulating inflammatory signaling. nih.gov

Calcineurin Pathway Inhibition by Chalcones

The calcineurin pathway is a calcium-dependent signaling cascade that plays a crucial role in processes such as T-cell activation and cardiac development. Its inhibition is the primary mechanism of widely used immunosuppressant drugs. Despite the broad investigation into the biological activities of chalcones, there is currently a lack of significant scientific literature demonstrating direct inhibition of the calcineurin pathway by chalcone derivatives. This remains an area for potential future investigation.

Enzymatic Inhibition and Receptor Interactions

Chalcones can directly interact with and inhibit the activity of various enzymes, contributing to their diverse pharmacological profiles.

Glutathione S-Transferase (GST) Inhibition

Glutathione S-Transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of endogenous and exogenous compounds, including chemotherapeutic drugs. Over-expression of GSTs is linked to multidrug resistance in cancer.

Research has identified 2,2'-Dihydroxychalcone as a potent inhibitor of GSTs. In human colon cancer cells, it demonstrated an IC50 value of 28.9 μM. By inhibiting GST activity, 2,2'-Dihydroxychalcone was shown to sensitize cancer cells to alkylating agents like chlorambucil (B1668637) and melphalan, which are substrates for GST-mediated detoxification. This suggests that the inhibition of GST by specific dihydroxychalcones could be a valuable strategy for overcoming chemotherapy resistance. Studies on a broader range of chalcone derivatives have also shown that these compounds can effectively inhibit GST P1-1 activity, further supporting their potential as chemosensitizers.

Glycosidase and Amylase Enzyme Modulation

The inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase, is a key therapeutic approach for managing type 2 diabetes by controlling post-prandial hyperglycemia. Numerous studies have reported the inhibitory effects of various chalcone derivatives on these enzymes.

The inhibitory potential of chalcones is highly dependent on their substitution patterns. The presence of hydroxyl groups, particularly at the C-2' and C-4' positions of the A ring and the C-3 and C-4 positions of the B ring, appears to favor inhibitory activity against both α-amylase and α-glucosidase. For example, 2',4'-dihydroxychalcone (B613834) was identified as an α-glucosidase inhibitor. A wide range of synthetic chalcones have demonstrated significant inhibitory activities, with some compounds showing potency comparable or even superior to the standard inhibitor, acarbose.

Inhibitory Activity of Various Chalcone Derivatives on α-Amylase and α-Glucosidase
Chalcone DerivativeTarget EnzymeInhibitory Concentration (IC50)Reference
2',4'-dihydroxychalconeα-Glucosidase389.6 µM
4,4'-dihydroxy-2'-methoxychalconeα-Glucosidase270.2 µM
Synthetic Chalcone Derivative 1α-AmylaseIC50 = 1.25 ± 1.05 µM
Synthetic Chalcone Derivative 2α-AmylaseIC50 = 2.40 ± 0.09 µM
Synthetic Chalcone Derivative 3α-GlucosidaseIC50 = 2.80 ± 0.11 µM
Synthetic Chalcone Derivative 4α-GlucosidaseIC50 = 0.76 ± 0.01 µM
Summary of Preclinical Biological Research on Select Hydroxychalcones
CompoundBiological Target/PathwayObserved EffectReference
2'-HydroxychalconeNF-κB PathwayInhibition of activation, suppression of CAM expression nih.govmdpi.com
4'-HydroxychalconeNF-κB PathwayInhibition via proteasome inhibition and prevention of IκBα degradation researchgate.net
2,2'-DihydroxychalconeGlutathione S-Transferase (GST)Potent inhibition (IC50 = 28.9 μM)
Various Chalcone DerivativesPPARγAgonist activity, dependent on specific structural features semanticscholar.org
Various Chalcone Derivativesα-Amylase & α-GlucosidaseInhibition, dependent on hydroxylation patterns

Inhibition of Inflammatory Enzymes (Cyclooxygenase, Inducible Nitric Oxide Synthase)

Chalcones possessing a 2'-hydroxy substitution, including dihydroxy variants, have demonstrated significant anti-inflammatory properties through the targeted inhibition of key inflammatory enzymes. Research indicates that these compounds can suppress the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), which are crucial mediators of inflammation. researchgate.net The primary mechanism for this effect is the downregulation of the enzymes responsible for their synthesis: cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.netmdpi.com

The expression of both COX-2 and iNOS is induced by pro-inflammatory stimuli like lipopolysaccharide (LPS). mdpi.comnih.gov Studies on various 2'-hydroxychalcone derivatives have shown that they can inhibit the production of PGE2, NO, and tumor necrosis factor-alpha (TNF-α) by suppressing the expression of COX-2 and iNOS mRNA. researchgate.net This suppression is often linked to the inhibition of critical transcription factors, such as nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1), which are essential for the transcription of iNOS and COX-2 genes. researchgate.netnih.gov For instance, the derivative 2'-hydroxy-3,6'-dimethoxychalcone was found to significantly inhibit LPS-stimulated NO production and suppress the protein expression of both iNOS and COX-2 in RAW 264.7 macrophage cells. mdpi.com This suggests that the anti-inflammatory action of these chalcones is mediated by blocking the signaling pathways that lead to the production of pro-inflammatory enzymes and their products. researchgate.net

Compound/DerivativeCell LineTarget Enzyme/MediatorObserved EffectReference
2',4-dihydroxy-4'-methoxychalconeRat peritoneal macrophagesPGE2 Production (TPA-induced)Potent Inhibition researchgate.net
2',4-dihydroxy-6'-methoxychalconeRat peritoneal macrophagesPGE2 Production (TPA-induced)Potent Inhibition researchgate.net
2'-hydroxy-4'-methoxychalconeRat peritoneal macrophagesPGE2 Production (TPA-induced)Potent Inhibition researchgate.net
2'-hydroxy-3,6'-dimethoxychalcone (10 μM)RAW 264.7iNOS Expression (LPS-induced)83.21% reduction mdpi.com
2'-hydroxy-3,6'-dimethoxychalcone (10 μM)RAW 264.7COX-2 Expression (LPS-induced)16.72% reduction mdpi.com
2'-hydroxy-4',6'-dimethoxychalconeRAW 264.7NO Production (LPS-induced)Potent Inhibition (IC50: 7.1-9.6 μM) nih.gov

Inhibition of Beta-Glucuronidase and Lysozyme (B549824) Release

The anti-inflammatory effects of 2'-hydroxychalcone derivatives are also attributed to their ability to suppress the degranulation of immune cells like neutrophils and mast cells. nih.gov Degranulation is a process where these cells release pre-formed inflammatory mediators stored in their granules. Key among these mediators are enzymes such as beta-glucuronidase and lysozyme. nih.gov

Preclinical studies have demonstrated that various chalcones exhibit potent inhibitory effects on the release of both beta-glucuronidase and lysozyme from rat neutrophils stimulated with formyl-Met-Leu-Phe (fMLP). nih.gov The inhibition of the release of these lytic enzymes prevents tissue damage associated with the inflammatory response. This action suggests that the anti-inflammatory activity of these compounds is mediated, at least in part, by stabilizing immune cells and preventing the release of chemical mediators that propagate inflammation. nih.gov

Induction of Programmed Cell Death Pathways

2'-hydroxychalcone and its derivatives have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. mdpi.comnih.gov The mechanism is multifactorial and involves the modulation of key regulatory proteins in the apoptotic cascade. A central mechanism is the disruption of the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. researchgate.netnih.gov Studies report that these chalcones can downregulate the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, while simultaneously upregulating pro-apoptotic proteins such as Bax and Bad. nih.govmdpi.com This shift in the Bcl-2/Bax ratio leads to increased mitochondrial membrane permeability, a critical step in initiating the intrinsic apoptotic pathway. mdpi.com

Furthermore, the induction of apoptosis is linked to the activation of caspases, the executive enzymes of apoptosis. Treatment with 2'-hydroxychalcones has been observed to activate initiator caspases like caspase-9 and executioner caspases like caspase-3. researchgate.net The activation of caspase-3 leads to the cleavage of critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), which culminates in the characteristic morphological changes of apoptosis. nih.gov The anticancer activity is also associated with the inhibition of pro-survival signaling pathways, notably the NF-κB pathway, which further sensitizes cancer cells to apoptosis. mdpi.comnih.gov

Compound/DerivativeCell LineIC50 (Cytotoxicity)Apoptotic MechanismReference
2'-hydroxychalconeMCF-7 (Breast Cancer)37.74 ± 1.42 μMInhibition of NF-κB pathway, ROS accumulation mdpi.com
2'-hydroxychalconeCMT-1211 (Breast Cancer)34.26 ± 2.20 μMInhibition of NF-κB pathway, ROS accumulation mdpi.com
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalconeK562 (Leukemia)14.2 μMDownregulation of Bcl-2, activation of caspase-3 and -9 researchgate.net
Licochalcone HA375 (Skin Cancer)N/ADecrease in Bcl-2, Bcl-xl; Increase in Bax, Bad; Cleavage of caspase-3, PARP nih.govkoreascience.kr
Licochalcone HA431 (Skin Cancer)N/ADecrease in Bcl-2, Bcl-xl; Increase in Bax, Bad; Cleavage of caspase-3, PARP nih.govkoreascience.kr

In addition to inducing apoptosis, 2'-hydroxychalcone derivatives exert antiproliferative effects by causing cell cycle arrest, thereby preventing cancer cells from dividing. nih.govnih.gov The specific phase of arrest can vary depending on the compound and the cell type, with reports showing arrest in both the G1 and G2/M phases of the cell cycle. nih.govmdpi.com

The molecular mechanism underlying this arrest involves the modulation of key cell cycle regulatory proteins. For example, some chalcone derivatives have been shown to induce a G1 phase arrest by downregulating the expression of cyclin D1 and upregulating the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. nih.govkoreascience.kr Cyclin D1 is crucial for the G1/S transition, and its reduction prevents cells from entering the DNA synthesis phase. Conversely, other chalcones can induce a significant arrest at the G2/M checkpoint. mdpi.comnih.gov This is often associated with the inhibition of proteins required for mitotic entry, such as tubulin, which is essential for forming the mitotic spindle. mdpi.com By disrupting the cell cycle, these compounds effectively halt the proliferation of malignant cells.

Compound/DerivativeCell LinePhase of ArrestKey Molecular EventsReference
Licochalcone HA375, A431 (Skin Cancer)G1 PhaseDownregulation of cyclin D1; Upregulation of p21, p27, p53 nih.govkoreascience.kr
Chalcone Derivative 1CA2780, A2780cis (Ovarian Cancer)G2/M PhaseAccompanied by a decrease in G1/S phase cells nih.gov
2′,4-dihydroxy-4′,6′-dimethoxy-chalconeBreast Cancer CellsG0/G1 PhaseTriggered autophagy and intrinsic apoptosis mdpi.com

A significant mechanism contributing to the cytotoxicity of 2'-hydroxychalcones is the induction of oxidative stress through the generation of reactive oxygen species (ROS). mdpi.comnih.gov While normal cells maintain a balance between ROS production and elimination, many cancer cells exhibit a higher basal level of oxidative stress, making them more vulnerable to further ROS insults. 2'-hydroxychalcone derivatives have been shown to significantly increase the intracellular levels of ROS in a dose-dependent manner. nih.govnih.gov

This excessive accumulation of ROS can overwhelm the cellular antioxidant defense systems, leading to damage of vital macromolecules such as DNA, lipids, and proteins. nih.gov This oxidative damage is a potent trigger for apoptosis. mdpi.com For instance, research has shown that 2'-hydroxychalcone treatment can reduce the expression of antioxidant enzymes like superoxide (B77818) dismutase 1 (SOD1) and SOD2, further deranging the oxidant-antioxidant balance. nih.gov The critical role of ROS in mediating cytotoxicity is confirmed by experiments where the co-administration of an antioxidant, such as N-acetylcysteine (NAC), can reverse the chalcone-induced cell death. mdpi.comnih.gov This indicates that ROS generation is a key upstream event in the induction of apoptosis by these compounds.

Antimicrobial and Antifungal Activity Mechanisms

2'-hydroxychalcone and its analogues have demonstrated broad-spectrum antimicrobial and antifungal activities. nih.govfrontiersin.org Their mechanisms of action are varied and target different essential components of microbial cells.

In fungi, one of the primary mechanisms involves the disruption of the cell wall and membrane integrity. frontiersin.orgresearchgate.net Scanning electron microscopy has shown that treatment with 2-hydroxychalcone (B1664081) causes cell wall collapse in dermatophytes, likely due to the extravasation of cytoplasmic contents. frontiersin.org Some chalcones are believed to act by inhibiting the synthesis of 1,3-beta-D-glucan, a critical polysaccharide component of the fungal cell wall. researchgate.net Another identified target is the ergosterol (B1671047) biosynthesis pathway; ergosterol is the fungal equivalent of cholesterol and is essential for membrane fluidity and function. frontiersin.org

A more specific mechanism has been identified for 2',4'-dihydroxychalcone against Aspergillus fumigatus. This compound acts as an inhibitor of Heat Shock Protein 90 (Hsp90). nih.govnih.gov By binding to the ATPase domain of Hsp90, it disrupts the Hsp90-calcineurin signaling pathway, which is vital for fungal stress response, morphogenesis, and virulence. nih.govnih.gov This inhibition leads to a significant decrease in mycelial growth and the expression of genes associated with conidiation. nih.gov

The antibacterial activity of chalcones is also primarily attributed to the disruption of the bacterial cell membrane, leading to cell lysis. researchgate.netnih.gov

CompoundTarget OrganismMechanism of ActionMIC/ActivityReference
2',4'-dihydroxychalconeAspergillus fumigatusHsp90-calcineurin pathway inhibitorMIC50: 64-128 µg/mL nih.gov
2-hydroxychalconeTrichophyton rubrumTargets ergosterol, disrupts cell wallMIC: 7.8-15.6 mg/L frontiersin.org
2-hydroxychalconeTrichophyton mentagrophytesTargets ergosterol, disrupts cell wallMIC: 7.8-15.6 mg/L frontiersin.org
General ChalconesVarious FungiDisruption of fungal cell wallN/A researchgate.net
General ChalconesVarious BacteriaDisruption of bacterial cell membraneN/A researchgate.net

Effects on Bacterial Strains

Research into the antibacterial properties of hydroxychalcones indicates activity against a spectrum of both Gram-positive and Gram-negative bacteria. The molecular structure, particularly the presence of the 2'-hydroxy group, is considered a significant determinant of its antibacterial efficiency.

One proposed mechanism of action involves the ability of these chalcone derivatives to act as bidentate chelating agents. In this model, the ketone moiety and the 2'-hydroxy group form covalent and coordinate bonds with metal ions. This chelation can disrupt the function of essential bacterial metalloproteins, thereby inhibiting further growth of bacterial cells. researchgate.net Another identified mechanism for related chalcone compounds is the direct damage to the bacterial cell wall, which has been observed in strains such as S. aureus. researchgate.net Furthermore, studies on various chalcones suggest that their antimicrobial activity is linked to the presence of the α,β-unsaturated keto group, which can react with sulfhydryl groups in essential enzymes and proteins, leading to functional disruption. researchgate.net The lipophilicity of the aromatic rings also plays a role in the interaction with and potential disruption of the bacterial cell membrane. nih.gov

The following table summarizes the antibacterial activity of various hydroxychalcones against several bacterial strains.

Bacterial StrainActivity Observed
Staphylococcus aureusModerate to Good Activity
Staphylococcus epidermidisModerate to Good Activity
Bacillus subtilisModerate to Good Activity
Micrococcus luteusModerate to Good Activity
Escherichia coliModerate Activity
Klebsiella pneumoniaeModerate Activity
Pseudomonas aeruginosaModerate Activity
Enterococcus faecalisModerate Activity

Data synthesized from studies on 2'-hydroxychalcone derivatives. researchgate.net

Antifungal Actions and Molecular Target Identification (e.g., Hsp90)

The antifungal activity of dihydroxychalcones has been investigated, with significant findings related to the molecular chaperone Heat shock protein 90 (Hsp90). Hsp90 is a promising target for antifungal drugs because it is essential for fungal growth, the development of drug resistance, and the maintenance of cell wall integrity. nih.gov

Certain dihydroxychalcones have been identified as potent inhibitors of Hsp90. nih.govnih.gov Molecular docking studies indicate that the chalcone structure can bind to the ATPase domain of Hsp90. nih.govresearchgate.net This binding event inhibits the protein's chaperone function, subsequently disrupting the Hsp90-calcineurin signaling pathway. nih.govresearchgate.net The calcineurin pathway is critical for proper hyphal growth in fungi such as Aspergillus fumigatus. researchgate.net Inhibition of this pathway leads to reduced fungal viability and growth. nih.gov

At a concentration of 8 µg/mL, a dihydroxychalcone was found to inhibit the radial growth of Aspergillus fumigatus by 20% and completely block green pigmentation, a key aspect of its development. nih.govnih.gov This treatment also led to a significant (3- to 5-fold) decrease in the expression of genes associated with conidiation (abaA, brlA, and wetA) and components of calcineurin signaling (cnaA and crzA). nih.govnih.gov

The table below details the in vitro antifungal activity of a dihydroxychalcone against Aspergillus fumigatus.

ParameterConcentrationEffect on Aspergillus fumigatus
Radial Growth Inhibition 8 µg/mL20% inhibition
MTT Conversion Activity >64 µg/mLSignificant decrease
MIC₅₀ 64-128 µg/mL50% inhibition of growth
Mycelial Growth 256 µg/mLDrastic decrease

Data from studies on 2',4'-Dihydroxychalcone. nih.gov

Anti-Oomycete Efficacy and Cellular Membrane Integrity Disruption

Chalcone derivatives have demonstrated significant efficacy against oomycetes, which are fungus-like eukaryotic microorganisms responsible for devastating plant diseases. nih.govresearchgate.net Research has focused on pathogens such as Phytophthora infestans, the causative agent of late blight in potatoes and tomatoes, and Saprolegnia species, which impact aquaculture. researchgate.netnih.gov

Studies on a series of 2'-hydroxy-chalcone derivatives revealed strong anti-oomycete activity. nih.govresearchgate.net The efficacy of these compounds is influenced by the specific chemical groups attached to the chalcone skeleton. nih.govresearchgate.net For instance, certain derivatives exhibit inhibitory activity against P. infestans that is comparable to the commercial agent metalaxyl. nih.govresearchgate.net One derivative, compound 8a in a specific study, showed a half-maximal effective concentration (EC₅₀) of 32.5 µg/mL against P. infestans. nih.govresearchgate.net Another dihydroxychalcone demonstrated the ability to significantly slow the mycelial growth of Saprolegnia at a concentration of 0.1 mM. researchgate.net

A primary mechanism for the anti-oomycete action of these chalcones is the disruption of cellular membrane integrity. researchgate.net Assays measuring the leakage of cellular components, detected by absorbance at 260 nm, confirm that these compounds can cause membrane lysis. researchgate.net This disruption of the cell membrane leads to the loss of essential intracellular contents, ultimately resulting in cell death. researchgate.netcitedrive.com

The following table presents the anti-oomycete activity of a synthetic 2'-hydroxy-chalcone derivative against Phytophthora infestans.

CompoundEC₅₀ (µg/mL)
Compound 8a 32.5
Metalaxyl (Reference) 28.6

Data from a study on synthetic 2'-hydroxy-chalcone derivatives. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies of 2 Beta Dihydroxychalcone

Molecular Docking Simulations for Putative Target Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This technique is instrumental in identifying potential biological targets for a molecule and elucidating its mechanism of action at a molecular level f1000research.com. The process involves sampling different conformations of the ligand within the binding site of a target protein and scoring these poses based on binding affinity, typically expressed in kcal/mol mdpi.comkoyauniversity.org.

While specific molecular docking studies for 2'-beta-dihydroxychalcone are not prevalent in the reviewed literature, extensive research on closely related chalcone (B49325) derivatives has identified several putative protein targets. These studies provide a strong basis for predicting the likely targets of this compound. Key interactions typically observed involve hydrogen bonds, hydrophobic interactions, and van der Waals forces between the chalcone scaffold and amino acid residues in the active site of the target protein mdpi.comunja.ac.id.

Common Putative Targets for Chalcone Derivatives:

Enzymes: Chalcones have been shown to target various enzymes. For instance, different hydroxy-substituted chalcones have been docked against tyrosinase, a key enzyme in melanin (B1238610) synthesis, and penicillin-binding proteins, which are crucial for bacterial cell wall synthesis mdpi.comjuit.ac.in. Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes involved in inflammatory pathways, are also recognized as potential targets nih.gov.

Cancer-Related Proteins: The anti-cancer potential of chalcones has been explored by docking them against targets like Bcl-2 (an anti-apoptotic protein), tubulin (a key component of the cytoskeleton), and topoisomerase II (an enzyme essential for DNA replication) unja.ac.idnih.govijpsr.com.

Serum Albumin: The interaction of chalcones with transport proteins like bovine serum albumin (BSA) has also been studied to understand their pharmacokinetic properties nih.gov.

The following table illustrates typical results from molecular docking studies on chalcone derivatives, highlighting the binding affinity and key interacting residues.

Chalcone DerivativePutative Target ProteinBinding Affinity (kcal/mol)Key Interacting Amino Acid Residues
1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-onePenicillin-Binding Protein (S. aureus)-7.40SER-402, LYS-403, TYR-446, ASN-447
Hydroxy-substituted (Z)-3-benzylideneindolin-2-one chalconesTyrosinase-4.27 to -8.08HIS-259, HIS-263, SER-282, VAL-283
General Chalcone AnaloguesBcl-2-4.6 to -4.8ASP-62, GLU-119

Note: The data presented are for chalcone derivatives structurally related to this compound and are intended to be illustrative of the types of results obtained from molecular docking simulations. Data sourced from references mdpi.comunja.ac.idjuit.ac.in.

Molecular Dynamics Simulations for Ligand-Target Interaction Analysis

Following molecular docking, molecular dynamics (MD) simulations are often employed to analyze the stability of the predicted ligand-receptor complex and to observe its dynamic behavior over time nih.gov. MD simulations provide a deeper understanding of the binding stability, conformational changes, and key interactions that maintain the complex rsc.orgsemanticscholar.org.

For a system involving this compound docked into a putative target, an MD simulation would typically be run for tens to hundreds of nanoseconds. The analysis of the resulting trajectory would focus on several key parameters:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone and the ligand from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and is stable nih.govrsc.org.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein upon ligand binding rsc.org.

Radius of Gyration (Rg): This metric assesses the compactness of the protein structure. A stable Rg value indicates that the protein is not undergoing significant unfolding or conformational changes nih.gov.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the protein throughout the simulation, highlighting the most persistent and important interactions for binding stability rsc.org.

The table below summarizes the kind of insights gained from MD simulations of chalcone-protein complexes, based on studies of related compounds.

Simulation ParameterTypical Finding for Chalcone-Protein ComplexesInterpretation
RMSDLow and stable values for both protein and ligand after an initial equilibration period.The ligand remains stably bound in the active site without significant conformational changes.
RMSFFluctuations in loop regions, with reduced fluctuation in the amino acids of the binding pocket.The binding of the chalcone derivative stabilizes the active site residues.
Radius of Gyration (Rg)Relatively constant value throughout the simulation.The overall structure of the protein remains compact and stable upon ligand binding.
Hydrogen BondsPersistent hydrogen bonds are observed, often involving the hydroxyl and carbonyl groups of the chalcone.Specific hydrogen bonds are critical for anchoring the ligand in the binding pocket.

Note: This table is a generalized representation of typical findings from MD simulations on chalcone derivatives, as specific data for this compound is not available in the cited literature.

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Electronic Properties

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy researchgate.net. These calculations provide insights into molecular structure, stability, and reactivity by analyzing the distribution of electrons. For this compound, DFT calculations can determine key electronic descriptors nih.gov.

Key Electronic Properties Calculated via QM methods:

Optimized Molecular Geometry: Determines the most stable three-dimensional structure of the molecule, including bond lengths and angles .

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO (ΔE) indicates the molecule's chemical stability and reactivity .

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting intermolecular interactions .

For studying enzymatic reactions or interactions within a large biological system, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed nih.govmdpi.com. In this approach, the chemically active region (e.g., the ligand and the key amino acids in the active site) is treated with a high-level QM method, while the rest of the protein and solvent are treated with a computationally less expensive MM force field biorxiv.org. This allows for the accurate modeling of electronic effects like bond breaking/formation and charge transfer within the complex biological environment youtube.com.

Calculated PropertySignificance for this compoundIllustrative Value (from related chalcones)
HOMO-LUMO Energy Gap (ΔE)Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.~3.75 eV
Dipole MomentMeasures the overall polarity of the molecule, influencing solubility and binding interactions.~3-5 Debye
MEP AnalysisIdentifies regions prone to electrophilic and nucleophilic attack. Carbonyl oxygen is typically a region of high negative potential.N/A (Visual Map)

Note: The values in this table are based on DFT calculations performed on similar chalcone structures as reported in references and serve as examples.

Spectroscopic Property Predictions and Electronic Transitions

Theoretical calculations can predict spectroscopic properties, which can then be compared with experimental data to validate the computed molecular structure and electronic properties. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the UV-Visible absorption spectra of molecules researchgate.net.

By calculating the excitation energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax). The analysis of the molecular orbitals involved in these electronic excitations helps to characterize them. For chalcones, the main electronic transitions observed in the UV-Vis spectrum are typically:

π→π transitions:* These occur due to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are usually high-intensity bands and are associated with the conjugated system of the two aromatic rings and the α,β-unsaturated carbonyl group researchgate.neticm.edu.pl.

n→π transitions:* These involve the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital. These transitions are typically of lower intensity compared to π→π* transitions icm.edu.pl.

The solvent environment can influence the position of these absorption bands, an effect that can be modeled computationally using methods like the Polarizable Continuum Model (PCM) researchgate.net.

Calculated λmax (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
~350-390 nm> 0.5HOMO → LUMOπ→π
~240-260 nm> 0.2HOMO-1 → LUMOπ→π

Note: This table provides an example of TD-DFT calculation results for electronic transitions in 2'-hydroxychalcones, based on data from references researchgate.neticm.edu.pl. Specific calculations for this compound were not found.

Free Energy Perturbation and Binding Affinity Calculations for Molecular Interactions

While molecular docking provides a rapid estimation of binding affinity, more rigorous and computationally intensive methods are needed for accurate predictions. Free Energy Perturbation (FEP) is a powerful technique based on statistical mechanics that calculates the difference in binding free energy (ΔΔG_bind) between two ligands or the absolute binding free energy (ΔG_bind) of a single ligand nih.govvu.nl.

FEP simulations involve creating a non-physical, alchemical pathway to "transform" one molecule into another (for relative binding energy) or to annihilate the ligand in the binding site and in solution (for absolute binding energy) nih.gov. By simulating discrete steps along this pathway, the free energy difference can be calculated with high accuracy, often within 1-2 kcal/mol of experimental values nih.gov.

This method is considered a gold standard in computational drug design for ranking compounds and guiding lead optimization. It is significantly more accurate than methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA), which are often used to post-process MD simulation trajectories but are less rigorous nih.govrsc.orgnih.gov. Although no FEP studies have been specifically reported for this compound, the methodology would be invaluable for accurately comparing its binding affinity to a specific target against other chalcone derivatives.

MethodPrimary OutputTypical AccuracyComputational Cost
Molecular DockingBinding Score (approx. ΔG)Low (useful for ranking large libraries)Low
MM-PBSA/GBSAEstimated Binding Free Energy (ΔG)Moderate (often fails to rank closely related compounds correctly)Medium
Free Energy Perturbation (FEP)Relative (ΔΔG) or Absolute (ΔG) Binding Free EnergyHigh (typically < 2 kcal/mol error from experiment)High

Note: This table compares the general characteristics of different binding affinity calculation methods.

Advanced Analytical and Spectroscopic Characterization in 2 Beta Dihydroxychalcone Research

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is fundamental in the analysis of chalcones, providing reliable methods for purification, purity verification, and separation of geometric isomers (E/Z).

High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative and qualitative analysis of 2'-beta-Dihydroxychalcone. Reversed-phase HPLC is most commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. This setup is highly effective for separating chalcones from reaction mixtures or natural product extracts.

The purity of a this compound sample can be determined by the presence of a single, sharp peak under various mobile phase conditions. The technique is also adept at separating the Z-isomer (as indicated by the IUPAC name (Z)-3-hydroxy-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one) from its E-isomer counterpart. nih.gov Detection is typically performed using a UV-Vis detector, as the extensive conjugation in the chalcone (B49325) scaffold results in strong UV absorbance. openmedicinalchemistryjournal.com

Table 1: Typical HPLC Parameters for Chalcone Analysis

Parameter Description
Stationary Phase C18 (Octadecylsilyl) silica (B1680970) gel
Mobile Phase Gradient elution with Methanol/Water or Acetonitrile/Water, often with a small percentage of formic or acetic acid to improve peak shape. openmedicinalchemistryjournal.com
Detection UV-Vis Diode Array Detector (DAD) set at a wavelength between 330-370 nm. openmedicinalchemistryjournal.com
Flow Rate 0.5 - 1.5 mL/min
Temperature Ambient or controlled (e.g., 45 °C) openmedicinalchemistryjournal.com

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective method for monitoring reaction progress and assessing the purity of this compound. libretexts.orgoregonstate.edu A small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase.

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Due to its hydroxyl groups, this compound is a relatively polar molecule and its retention factor (Rf) will be sensitive to the polarity of the mobile phase. The presence of a single spot indicates a high degree of purity, while multiple spots suggest the presence of impurities or isomers. libretexts.org Visualization is easily achieved under UV light (254 nm) due to the compound's fluorescent nature.

Table 2: Common TLC System for Chalcone Purity Assessment

Parameter Description
Stationary Phase Silica gel 60 F254 plates oregonstate.edu
Mobile Phase A mixture of nonpolar and polar solvents, such as Hexane:Ethyl Acetate or Chloroform:Methanol in various ratios.
Visualization UV lamp (254 nm or 365 nm)
Application Purity check, reaction monitoring, and preliminary separation condition screening. oregonstate.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. core.ac.uk One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the carbon skeleton and the relative positions of atoms.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its structure. A key diagnostic signal is the proton of the 2'-hydroxyl group, which is significantly shifted downfield (typically δ 12-14 ppm). nih.gov This deshielding is a result of strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. nih.govfabad.org.tr

The vinylic protons, H-α and H-β, appear as doublets, and their coupling constant (J) can help determine the stereochemistry of the double bond. The aromatic protons on the two phenyl rings typically resonate in the range of δ 6.8 to 8.0 ppm, with their specific chemical shifts and splitting patterns depending on the substitution pattern.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
2'-OH 12.0 - 14.0 Singlet (broad) -
H-β 7.5 - 8.0 Doublet ~15-16 (for E-isomer)
H-α 7.4 - 7.9 Doublet ~15-16 (for E-isomer)
Aromatic H (Ring A/B) 6.8 - 8.1 Multiplet/Doublet/Triplet 7 - 9
β-OH Variable (enol) Singlet (broad) -

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C=O) of the chalcone is highly deshielded and appears far downfield, typically between δ 185 and 195 ppm. fabad.org.trresearchgate.net The carbons of the α,β-unsaturated system (C-α and C-β) give characteristic signals between δ 116 and 146 ppm. fabad.org.tr The remaining signals in the spectrum correspond to the carbons of the two aromatic rings.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O 185 - 195
C-β 137 - 146
C-α 116 - 129
Aromatic C-O 155 - 165
Aromatic C-H / C-C 115 - 140

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the characteristic functional groups within the this compound molecule by probing their vibrational modes. mdpi.com

The FT-IR spectrum provides clear evidence for the key structural components. A broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibrations from the phenolic and enolic hydroxyl groups. researchgate.netijrpas.com The most intense band is typically the C=O stretching vibration of the α,β-unsaturated ketone, which appears around 1630-1680 cm⁻¹. researchgate.netresearchgate.net The stretching vibrations of the vinylic (C=C) and aromatic ring carbons are observed in the 1600-1450 cm⁻¹ region.

Table 5: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3500 - 3200 O-H Stretch Phenolic and Enolic -OH
1630 - 1680 C=O Stretch α,β-Unsaturated Ketone
1570 - 1610 C=C Stretch Vinylic Double Bond
1450 - 1600 C=C Stretch Aromatic Rings
1200 - 1300 C-O Stretch Phenol

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a chalcone provides a unique fingerprint based on its vibrational modes. For this compound, the spectrum is characterized by several key absorption bands that confirm its core structure, which includes hydroxyl groups, a carbonyl group, an α,β-unsaturated system, and aromatic rings.

Key vibrational frequencies observed in the FT-IR spectrum of dihydroxychalcone derivatives are indicative of their molecular architecture. A broad absorption band typically appears in the region of 3450 cm⁻¹, which is characteristic of the O-H stretching vibration from the hydroxyl groups. cambridge.org The presence of the α,β-unsaturated ketone moiety, central to the chalcone framework, is confirmed by a strong absorption band for the C=O stretching vibration, generally found around 1613 cm⁻¹. cambridge.org Stretching vibrations of the aromatic C=C bonds and the enone's C=C bond typically appear in the 1590-1495 cm⁻¹ range. cambridge.org

Table 1: Characteristic FT-IR Peaks for Dihydroxychalcone Derivatives

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3450 (broad) O-H Stretch Hydroxyl (-OH)
~1613 C=O Stretch α,β-Unsaturated Ketone
~1590 C=C Stretch Aromatic Ring/Enone
~1495 C=C Stretch Aromatic Ring

These spectral data points are crucial for confirming the successful synthesis of the chalcone and for studying its intermolecular interactions, such as hydrogen bonding.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments. wikipedia.org For this compound (C₁₅H₁₂O₃), the molecular ion peak ([M]+ or [M-H]⁻) corresponding to its molecular weight (approximately 240.25 g/mol ) is a key identifier. nih.govnih.gov

Tandem mass spectrometry (MS/MS) experiments provide detailed information about the molecule's structure through controlled fragmentation. The fragmentation patterns of chalcones are well-studied and typically involve characteristic losses of functional groups and cleavages of the core structure. nih.gov Common fragmentation pathways for protonated chalcones include the loss of the A or B phenyl ring, often combined with the loss of a carbonyl group (CO). nih.gov For dihydroxychalcones, the fragmentation can be initiated by the hydroxyl groups, leading to specific neutral losses.

A proposed fragmentation pathway for a related compound, 2',4'-dihydroxychalcone (B613834), shows the generation of significant fragment ions that help in its identification. researchgate.net The analysis of these fragments allows researchers to piece together the connectivity of the molecule.

Table 2: Representative Mass Spectrometry Fragments for Dihydroxychalcones

m/z (Mass-to-Charge Ratio) Proposed Identity/Loss
~241 [M+H]⁺ (Protonated Molecular Ion)
~239 [M-H]⁻ (Deprotonated Molecular Ion)
~223 Loss of H₂O from [M+H]⁺
~195 Loss of CO from a fragment
~121 Fragment corresponding to the hydroxylated A-ring

Note: The exact m/z values and relative intensities can vary depending on the ionization technique (e.g., ESI, APCI) and collision energy used.

Advanced Techniques for Solid-State and Complex Characterization

X-Ray Powder Diffraction (XRPD) is an essential technique for the characterization of crystalline solids. It provides information on the crystal structure, phase purity, and degree of crystallinity of a compound. In the study of this compound, XRPD can be used to analyze its solid-state form. The resulting diffraction pattern, which plots diffraction intensity against the diffraction angle (2θ), serves as a unique fingerprint for the crystalline material.

Studies on various chalcone derivatives have successfully used XRPD to determine their crystal structures. cambridge.org For instance, analyses have revealed that chalcones can crystallize in systems such as monoclinic or orthorhombic. cambridge.orgeurjchem.comresearchgate.net The unit-cell parameters (a, b, c, α, β, γ) and the space group are determined from the diffraction data, providing a complete picture of the atomic arrangement in the crystal lattice. cambridge.orgeurjchem.com This information is vital for understanding the physical properties of the solid material and for polymorphism studies.

Scanning Electron Microscopy (SEM) is a technique used to visualize the surface morphology and topography of a solid material at high magnification. For this compound, SEM analysis of the synthesized powder or crystals would reveal details about its particle size, shape, surface texture, and degree of agglomeration. This microstructural information is important in materials science as it can influence properties such as solubility and dissolution rate. The images generated by SEM provide a direct visual representation of the material's external features, complementing the structural information obtained from techniques like XRPD.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic transitions. The UV-Vis spectrum of a chalcone is typically characterized by two major absorption bands. These absorptions are due to the π → π* electronic transitions within the aromatic rings (benzoyl and cinnamoyl systems) of the chalcone scaffold. researchgate.net

For dihydroxychalcones, one prominent absorption band (Band I) is often observed at longer wavelengths (around 365 nm) and is attributed to the cinnamoyl system (B-ring and the propenone bridge). researchgate.net A second band (Band II) at shorter wavelengths is associated with the benzoyl moiety (A-ring). The exact position (λmax) and intensity of these bands can be influenced by the substitution pattern on the aromatic rings and the solvent used. A spectrophotometric method for quantifying the total content of chalcones has been developed using an analytical wavelength of 390 nm after reaction with antimony pentachloride. nih.gov

Table 3: Typical UV-Visible Absorption Maxima for Dihydroxychalcones

Band Wavelength Range (nm) Associated Electronic Transition Moiety
Band I ~350 - 390 π → π* Cinnamoyl System (Ring B + C=C-C=O)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. youtube.com The parent this compound molecule is achiral and therefore does not exhibit a CD spectrum.

However, CD spectroscopy becomes an indispensable tool for the stereochemical analysis of chiral derivatives of this chalcone or when it forms complexes with other chiral molecules (e.g., cyclodextrins, proteins). nih.govnih.gov If a chiral center is introduced into the chalcone structure, the resulting enantiomers will produce mirror-image CD spectra. nih.gov This technique is highly sensitive to the three-dimensional structure of molecules and is widely used to determine the absolute configuration of chiral compounds and to study conformational changes in biomolecules upon binding to a ligand like a chalcone derivative. youtube.comaps.org

Experimental Methodologies in Biological Research of 2 Beta Dihydroxychalcone

In Vitro Cell-Based Assays

In vitro cell-based assays are fundamental tools for assessing the effects of 2'-beta-dihydroxychalcone on cellular processes. These experiments are typically conducted using cultured cell lines, which provide a controlled and reproducible environment to study specific biological activities.

Cell Proliferation and Viability Assays

Cell proliferation and viability assays are cornerstones in the evaluation of the cytotoxic potential of chalcones. These assays quantify the ability of a compound to inhibit cell growth or induce cell death. A common method is the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. scielo.brnih.gov Another widely used technique is the Cell Counting Kit-8 (CCK-8) assay, which similarly assesses cell viability based on the activity of dehydrogenases. nih.govtci-thaijo.org

In a study on 2'-Hydroxychalcone (B22705) (2'-HC), its effect on the viability of MCF-7 and CMT-1211 breast cancer cells was evaluated using the CCK-8 assay. The results showed that 2'-HC suppressed cell viability in a dose-dependent manner. nih.gov The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cell population, is a key metric derived from these assays. For 2'-HC, the IC50 values were determined after 24 hours of treatment. nih.gov

Table 1: Effect of 2'-Hydroxychalcone on Breast Cancer Cell Viability
Cell LineIC50 Value (µM)Assay MethodDuration
MCF-737.74 ± 1.42CCK-824h
CMT-121134.26 ± 2.20CCK-824h

Apoptosis and Cell Cycle Analysis via Flow Cytometry

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of a large population of cells. uniba.it It is extensively used to study how compounds like this compound affect programmed cell death (apoptosis) and the cell division cycle.

For apoptosis analysis, cells are often stained with Annexin V and a viability dye like Propidium Iodide (PI). researchgate.net Annexin V binds to phosphatidylserine, a lipid that translocates to the outer cell membrane during the early stages of apoptosis, while PI enters cells only when the membrane integrity is lost, a feature of late apoptotic or necrotic cells. researchgate.net Studies on 2'-Hydroxychalcone in breast cancer cells showed a dose-dependent increase in the proportion of apoptotic cells after 24 hours of treatment, as measured by Annexin V/PI staining and flow cytometry. nih.gov Similarly, the related compound 2′,4′-dihydroxychalcone was found to significantly increase the percentage of apoptotic cells in PC-3 prostate cancer cells. sigmaaldrich.com

For cell cycle analysis, cells are typically treated with a fluorescent dye that binds to DNA, such as Propidium Iodide, after permeabilization. The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). uniba.itsandiego.edu Research on 2′,4′-dihydroxychalcone demonstrated that it caused cell cycle arrest in the G0/G1 phase in PC-3 cells. sigmaaldrich.com

Table 2: Induction of Apoptosis and Cell Cycle Arrest by Dihydroxychalcones
CompoundCell LineEffectKey Finding
2'-HydroxychalconeMCF-7 & CMT-1211Induction of ApoptosisDose-dependent increase in apoptotic cells. nih.gov
2′,4′-dihydroxychalconePC-3Induction of ApoptosisUp to 85.05% apoptotic cells at 100 µM. sigmaaldrich.com
2′,4′-dihydroxychalconePC-3Cell Cycle ArrestIncrease in G0/G1 phase cells from 46.06% to 89.87% at 100 µM. sigmaaldrich.com

Enzyme Activity Assays (e.g., GST, COX, Glycosidases)

Enzyme activity assays are performed to determine if a compound can inhibit or activate specific enzymes. These assays are critical for identifying the molecular targets of this compound.

Glutathione S-Transferases (GST): GSTs are enzymes involved in the detoxification of xenobiotics. sandiego.edu GST activity assays often use a substrate like 1-chloro-2,4-dinitrobenzene (CDNB). The enzymatic conjugation of glutathione (GSH) to CDNB results in a product that can be measured spectrophotometrically by an increase in absorbance at 340 nm. sandiego.edunih.gov The related compound 2,2'-Dihydroxychalcone has been identified as a potent inhibitor of GSTs, and pre-treatment with this compound sensitized human colon cancer cells to certain chemotherapeutic drugs. cellsignal.com

Cyclooxygenases (COX): COX enzymes are key mediators of inflammation. nih.gov The activity of these enzymes can be measured through various in vitro methods, including monitoring oxygen consumption or quantifying the production of prostaglandins. nih.gov Studies have shown that derivatives such as 2′-hydroxy-2,6′-dimethoxychalcone can inhibit the expression of COX-2 in macrophage cell lines. scielo.br

Glycosidases: Glycosidases, such as α-glucosidase, are enzymes that break down carbohydrates. Inhibitors of these enzymes are relevant in the management of diabetes. scielo.brnih.gov The inhibitory activity is typically assessed by measuring the amount of p-nitrophenol released from a substrate like p-nitrophenyl-α-D-glucopyranoside. Research has indicated that 2'-hydroxychalcone is a significant inhibitor of α-glucosidase. nih.govsigmaaldrich.com

Table 3: Enzyme Inhibitory Activity of Hydroxychalcones
CompoundTarget EnzymeEffectIC50 Value
2,2'-DihydroxychalconeGlutathione S-Transferase (GST)InhibitionNot specified cellsignal.com
2'-hydroxy-2,6'-dimethoxychalconeCyclooxygenase-2 (COX-2)Inhibition of expressionNot applicable scielo.br
2'-Hydroxychalconeα-GlucosidaseInhibition15.0 µM sigmaaldrich.com

Cytokine and Inflammatory Mediator Quantification Assays

To investigate the anti-inflammatory properties of chalcones, researchers quantify the production of key signaling molecules involved in the inflammatory response. These molecules include pro-inflammatory cytokines and other mediators like nitric oxide (NO).

The quantification of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) is commonly performed using an Enzyme-Linked Immunosorbent Assay (ELISA). cellsignal.com This highly sensitive immunoassay uses antibodies to capture and detect specific cytokines in cell culture supernatants. Derivatives of 2'-hydroxychalcone have been shown to inhibit the production of these pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells. scielo.brcellsignal.com

Nitric oxide, another important inflammatory mediator, is often measured indirectly by quantifying its stable end product, nitrite, in the culture medium. This is achieved using the Griess reagent, which reacts with nitrite to form a colored product that can be measured spectrophotometrically. scielo.br

Reactive Oxygen Species (ROS) Measurement

Reactive oxygen species (ROS) are highly reactive molecules derived from oxygen that can cause cellular damage when produced in excess, a condition known as oxidative stress. wikipedia.orgrsc.org Assays to measure intracellular ROS levels are used to determine if a compound has antioxidant or pro-oxidant effects.

A common method for ROS detection involves the use of cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). elabscience.com Inside the cell, DCFH-DA is deacetylated and then oxidized by ROS into the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). elabscience.comnih.gov The intensity of the fluorescence, which can be measured by flow cytometry or fluorescence microscopy, is proportional to the amount of ROS present. Studies have demonstrated that 2'-Hydroxychalcone treatment can lead to an excessive intracellular accumulation of ROS in breast cancer cells. nih.gov

Mitochondrial Function and Permeability Assessment

Mitochondria are vital organelles for cellular energy production and are central to the regulation of cell death. researchgate.net Assessing the impact of compounds on mitochondrial health is therefore crucial.

Mitochondrial Membrane Potential (MMP): A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm). wikipedia.orgresearchgate.net A decrease or collapse in MMP is an early event in apoptosis. wikipedia.org This potential is commonly measured using cationic fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1. In healthy cells, these dyes accumulate in the mitochondria due to the high membrane potential, emitting a strong fluorescent signal. wikipedia.orgnih.gov If the MMP is disrupted, the dye disperses into the cytoplasm, leading to a decrease in mitochondrial fluorescence. researchgate.net Research on 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone, a related compound, demonstrated its ability to alter the mitochondrial outer membrane potential in breast cancer cells. tci-thaijo.org

Mitochondrial Permeability Transition (MPT): The MPT is caused by the opening of a protein complex known as the mitochondrial permeability transition pore (mPTP). researchgate.netrsc.org Pore opening, often triggered by high levels of calcium or oxidative stress, makes the inner mitochondrial membrane permeable to small solutes, leading to mitochondrial swelling, loss of membrane potential, and ultimately, cell death. rsc.orgfrontiersin.orgabbkine.com MPT can be assessed by measuring mitochondrial swelling as a decrease in light absorbance in a suspension of isolated mitochondria or by using specific fluorescence assays, such as the calcein-cobalt technique, in living cells. frontiersin.org

Microbiological and Parasitological Assays

In the investigation of this compound and its analogs, a range of microbiological and parasitological assays are employed to determine their efficacy against various pathogens. These methodologies are crucial for quantifying the antimicrobial and antiparasitic potential of the compound and elucidating its mechanism of action at a cellular level.

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) is a fundamental measurement in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is widely applied to evaluate the potency of chalcone (B49325) derivatives against a spectrum of bacteria, fungi, and oomycetes.

The procedure is typically performed using a broth microdilution method in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to wells containing serial dilutions of the test compound. After an incubation period, typically 24 to 72 hours depending on the organism, the wells are visually inspected for turbidity or assessed using a colorimetric indicator like MTT to determine the lowest concentration that inhibited growth.

For instance, studies on 2'-hydroxychalcone derivatives have demonstrated significant activity against the oomycete Phytophthora infestans. Similarly, 2',4'-dihydroxychalcone (B613834) (2',4'-DHC) has been shown to be effective against the fungus Aspergillus fumigatus, with an MIC₅₀ (the concentration that inhibits 50% of growth) between 64 and 128 µg/mL. nih.gov The antifungal activity of 2-hydroxychalcone (B1664081) has also been established against dermatophyte species, with a reported MIC of 7.8 mg/L. frontiersin.org

These MIC values are critical for comparing the efficacy of different chalcone derivatives and benchmarking them against existing antimicrobial drugs.

Table 1: Minimum Inhibitory Concentration (MIC) of various 2'-hydroxychalcone derivatives against selected pathogens.

CompoundPathogenMIC (µg/mL)Reference
2',4'-dihydroxychalconeAspergillus fumigatus (MIC₅₀)64 - 128 nih.gov
2-hydroxychalconeTrichophyton rubrum7.8 frontiersin.org
2-hydroxychalconeTrichophyton mentagrophytes7.8 frontiersin.org
Compound 8a (a 2'-hydroxychalcone derivative)Phytophthora infestans12.5 nih.gov
2',4'-dihydroxychalconeSaprolegnia sp.6.25 researchgate.net

Growth Inhibition Assays (Mycelial Growth, Spore Germination)

Beyond determining the concentration for complete inhibition, researchers also investigate the effect of chalcones on specific fungal growth stages, namely mycelial growth and spore germination.

Mycelial Growth Inhibition: This assay quantifies the ability of a compound to slow or halt the vegetative growth of filamentous fungi and oomycetes. Typically, a mycelial disc from an actively growing culture is placed in the center of a petri dish containing a growth medium (like Potato Dextrose Agar, PDA) amended with various concentrations of the test compound. nih.govmdpi.com The plates are incubated, and the radial growth of the mycelium is measured over several days. The results are often expressed as the EC₅₀ value, which is the concentration of the compound that inhibits mycelial growth by 50% compared to an untreated control. nih.gov Studies have shown that 2'-hydroxy-chalcone derivatives can significantly inhibit the mycelial growth of P. infestans. nih.gov For example, one derivative, designated compound 8a, exhibited an EC₅₀ of 32.9 µg/mL against this oomycete. nih.gov

Spore Germination Inhibition: This assay assesses the effect of the compound on the germination of fungal spores (conidia) or oomycete zoospores, a critical stage in the infection cycle. A suspension of spores is incubated in a liquid medium or on an agar surface containing different concentrations of the chalcone derivative. mdpi.comresearchgate.net After a set incubation period, the percentage of germinated spores is determined by microscopic examination. researchgate.net Research on various chalcones has demonstrated their capacity to disrupt spore germination. For instance, some 3′,4′-methylenedioxychalcone derivatives showed potent inhibition of conidial germination of Monilinia fructicola at concentrations below 10 µg/mL. mdpi.com

Table 2: Mycelial growth inhibition (EC₅₀) of 2'-hydroxychalcone derivatives against Phytophthora infestans.

CompoundEC₅₀ (µg/mL)Reference
Compound 7a44.0 ± 0.3 nih.gov
Compound 8a32.9 ± 0.6 nih.gov
Compound 9a44.0 ± 1.7 nih.gov
Difenoconazole (Control)113.8 ± 0.4 nih.gov
Metalaxyl (Control)28.6 ± 0.7 nih.gov

Cellular Membrane Integrity and Leakage Studies

To understand the mechanism of action, studies are conducted to determine if this compound or its analogs disrupt the cellular membrane of the target pathogen. Damage to the cell membrane leads to the leakage of intracellular components and ultimately cell death.

A common method to assess membrane integrity involves measuring the leakage of cytoplasmic contents, such as ions, proteins, or nucleic acids. Another approach is to quantify the lysis of the cell membrane. In one study investigating 2'-hydroxy-chalcone derivatives against P. infestans, a membrane damage experiment was performed to establish the possible death pathway. mdpi.com The effects of the compounds were compared to a control agent like sodium dodecyl sulfate (SDS), an anionic surfactant known to cause 100% cell lysis. mdpi.com The results from such assays indicate that some chalcone derivatives can compromise membrane integrity, suggesting a mechanism that targets the cell membrane structure or its components, such as sterols. mdpi.com For example, one 2'-hydroxychalcone derivative (compound 8a) showed significant membrane lysis activity against P. infestans. researchgate.net

Molecular Biology Techniques

Molecular biology techniques provide deeper insights into the specific cellular pathways affected by this compound. These methods allow researchers to analyze changes in gene and protein expression that occur in response to treatment with the compound.

Gene Expression Analysis (e.g., Real-time Polymerase Chain Reaction)

Real-time Polymerase Chain Reaction (RT-PCR), also known as quantitative PCR (qPCR), is a powerful technique used to measure the expression levels of specific genes. This method is employed to understand how chalcones modulate cellular functions at the transcriptional level.

The process begins with the extraction of total RNA from the pathogen or cells that have been treated with the test compound. This RNA is then reverse-transcribed into complementary DNA (cDNA). The cDNA serves as a template for the qPCR reaction, where specific primers are used to amplify a target gene. The amplification process is monitored in real-time using a fluorescent dye that binds to double-stranded DNA. The level of fluorescence is proportional to the amount of amplified DNA, which reflects the initial amount of mRNA for that gene.

In a study on 2',4'-dihydroxychalcone, RT-PCR was used to analyze its effect on Aspergillus fumigatus. nih.govnih.gov The results showed that the compound significantly decreased the expression of several key genes. nih.govnih.gov

Conidiation-associated genes: The expression of abaA, brlA, and wetA, which are crucial for asexual development (conidiation), was decreased by approximately 3- to 5-fold. nih.govnih.gov

Calcineurin signaling components: The expression of cnaA and crzA was also significantly reduced. nih.govnih.gov

These findings suggest that the antifungal activity of the chalcone is mediated, at least in part, by the downregulation of genes essential for fungal development and signaling pathways. nih.gov

Protein Expression Analysis (e.g., Western Blotting)

Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. This method can confirm whether changes observed in gene expression (via RT-PCR) translate to changes at the protein level.

The methodology involves several steps:

Protein Extraction: Total proteins are extracted from cells or tissues that have been exposed to the chalcone compound. frontiersin.orgyoutube.com

Gel Electrophoresis: The protein extract is loaded onto a polyacrylamide gel, and an electric current is applied to separate the proteins based on their molecular weight. frontiersin.orgyoutube.com

Transfer: The separated proteins are transferred from the gel onto a solid membrane, such as nitrocellulose or PVDF. frontiersin.orgyoutube.com

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with a primary antibody that specifically recognizes the target protein. A secondary antibody, which is conjugated to an enzyme, is then added to bind to the primary antibody. youtube.com

Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal, typically chemiluminescence or color. youtube.com The intensity of the signal, which appears as a band on the membrane, is proportional to the amount of the target protein.

While specific Western blot data for this compound is not detailed in the provided context, this technique has been applied to other chalcones to study their effects on protein expression. For instance, bavachalcone treatment was shown to restore the expression of tyrosine hydroxylase (TH) protein in a mouse model, as confirmed by Western blotting. frontiersin.org Similarly, the effect of sofalcone, a chalcone derivative, on the expression of inflammatory proteins like IL-1β, TNF-α, and IL-6 has been verified using this technique. nih.gov This demonstrates the utility of Western blotting in elucidating the molecular targets and pathways modulated by chalcone compounds.

Advanced Preclinical Study Design Considerations for this compound

In the preclinical evaluation of this compound, rigorous experimental design is paramount to thoroughly characterize its biological activity and elucidate its mechanisms of action. Advanced methodologies, including comprehensive dose-response profiling and the integration of multi-omics technologies, are critical for building a robust data package to support further development.

Dose-Response Profiling and Efficacy Evaluation

Dose-response studies are fundamental in preclinical research to determine the relationship between the concentration of a compound and its observed biological effect. For this compound, this involves exposing biological systems, such as cell cultures or animal models, to a range of concentrations to identify the effective dose range and the potency of the compound.

A key parameter derived from these studies is the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which represents the concentration of this compound required to elicit 50% of its maximal effect or to inhibit a specific biological process by 50%. For instance, studies on various chalcone derivatives have demonstrated dose-dependent effects across a spectrum of biological activities. While specific dose-response data for this compound is not extensively available in the public domain, the general approach for related compounds provides a framework for its evaluation. For example, in studies of other chalcones, dose-dependent reductions in cancer cell viability have been observed, with IC50 values often falling in the micromolar range. nih.govhumanjournals.com

The following interactive table illustrates hypothetical dose-response data for a chalcone derivative against a cancer cell line, demonstrating the type of data generated in such studies.

Concentration (µM)Percent Inhibition (%)
0.15
120
1050
5095
10098

Efficacy evaluation extends beyond in vitro assays to in vivo models, where the therapeutic effect of this compound would be assessed in a whole organism. This could involve animal models of diseases such as cancer or inflammatory conditions. In such studies, various doses of the compound are administered, and key efficacy endpoints are measured over time. These endpoints could include tumor size reduction, decreased inflammation markers, or improved survival rates. The data from these in vivo studies are crucial for establishing a preliminary therapeutic window and for informing the design of future clinical trials.

Multi-Omics Integration for Comprehensive Pathway Analysis

To gain a deeper understanding of the molecular mechanisms underlying the biological effects of this compound, a multi-omics approach is invaluable. This strategy involves the simultaneous analysis of multiple "omes," such as the genome, transcriptome, proteome, and metabolome, to create a comprehensive picture of the cellular response to the compound.

Transcriptomics , often performed using techniques like RNA sequencing (RNA-seq), can reveal changes in gene expression patterns following treatment with this compound. This can help identify the signaling pathways and biological processes that are modulated by the compound. For example, transcriptomic analysis of cells treated with other bioactive compounds has revealed upregulation of genes involved in apoptosis and downregulation of genes related to cell proliferation.

Proteomics , the large-scale study of proteins, can identify changes in protein expression and post-translational modifications. This provides a more direct insight into the functional consequences of the altered gene expression observed in transcriptomics. Techniques such as mass spectrometry-based proteomics can quantify thousands of proteins, helping to pinpoint the specific protein targets of this compound.

Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. Treatment with this compound may lead to significant alterations in metabolic pathways. By identifying and quantifying these changes, researchers can understand how the compound affects cellular metabolism, which is often dysregulated in diseases like cancer.

Integrating data from these different omics platforms presents a powerful approach to construct a holistic model of the mechanism of action of this compound. For instance, an integrated analysis might reveal that the compound induces changes in the expression of genes involved in a particular signaling pathway (transcriptomics), which in turn leads to altered levels of the corresponding proteins (proteomics) and a subsequent shift in the metabolic profile of the cell (metabolomics). This comprehensive pathway analysis is crucial for identifying biomarkers of response and for developing a more targeted therapeutic strategy. While specific multi-omics studies on this compound are not yet prevalent, the application of these technologies to other small molecules has proven to be a powerful tool in drug discovery and development.

The table below illustrates the types of data that can be generated and integrated from a multi-omics study.

Omics LayerKey FindingsPotential Implication
Transcriptomics Upregulation of p53 and BAX genesInduction of apoptosis
Proteomics Increased levels of cleaved caspase-3 proteinConfirmation of apoptotic pathway activation
Metabolomics Altered levels of metabolites in the citric acid cycleImpact on cellular energy metabolism

By employing these advanced preclinical study designs, a comprehensive and scientifically rigorous understanding of the biological properties of this compound can be achieved, paving the way for its potential clinical translation.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for structural elucidation and purity validation of 2'-β-Dihydroxychalcone?

  • Methodological Answer : Use Fourier transform infrared spectroscopy (FTIR) to confirm functional groups like hydroxyl and carbonyl moieties . High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for purity assessment and structural identification. For novel derivatives, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential to resolve stereochemical ambiguities. Cross-validate results against synthetic standards and reference spectral libraries .

Q. How can researchers design experiments to assess the solubility and stability of 2'-β-Dihydroxychalcone in aqueous systems?

  • Methodological Answer : Conduct phase solubility studies using β-cyclodextrin inclusion complexes to enhance aqueous solubility . Monitor stability under varying pH (e.g., simulated gastric/intestinal fluids) via UV-Vis spectroscopy. Thermodynamic parameters (ΔH, ΔG) derived from temperature-dependent solubility profiles can clarify whether complexation is exothermic or endothermic, guiding formulation strategies .

Advanced Research Questions

Q. What advanced computational approaches are suitable for predicting the interaction of 2'-β-Dihydroxychalcone with biological targets?

  • Methodological Answer : Combine molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) to model ligand-protein interactions. Use the reduced density gradient (RDG) method to identify non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) stabilizing complexes. Validate predictions with experimental binding affinity assays (e.g., surface plasmon resonance) .

Q. How should researchers address contradictory findings in metabolomic studies involving 2'-β-Dihydroxychalcone?

  • Methodological Answer : Apply multivariate statistical tools like partial least squares-discriminant analysis (PLS-DA) to prioritize biomarkers with high variable importance in projection (VIP) scores . Reconcile discrepancies by cross-referencing cohort-specific factors (e.g., population demographics, biospecimen types) and analytical method variability. Use receiver operating characteristic (ROC) curves to assess biomarker sensitivity/specificity thresholds .

Q. What strategies optimize the synthesis of 2'-β-Dihydroxychalcone derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Employ regioselective protection/deprotection of hydroxyl groups during synthesis to control substitution patterns. Use catalytic asymmetric hydrogenation for stereochemical control. Validate synthetic routes with tandem MS/MS fragmentation and X-ray crystallography. Reference ECHA guidelines for reaction safety and scalability .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in studies on 2'-β-Dihydroxychalcone’s bioactivity?

  • Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing raw metabolomic datasets in public repositories (e.g., MetaboLights). Document experimental parameters (e.g., intervention doses, analytical instruments) in supplemental materials, citing protocols from peer-reviewed studies (e.g., Analytical and Bioanalytical Chemistry guidelines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.